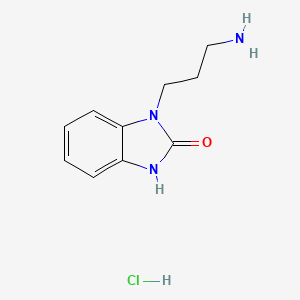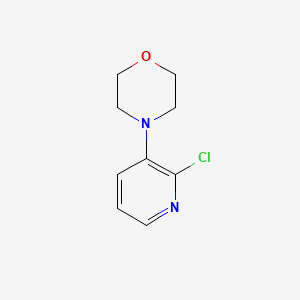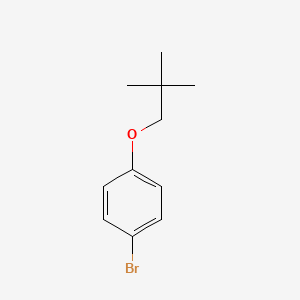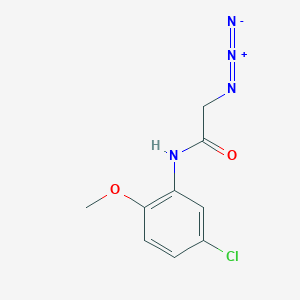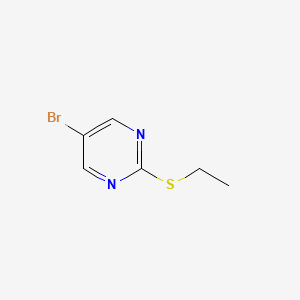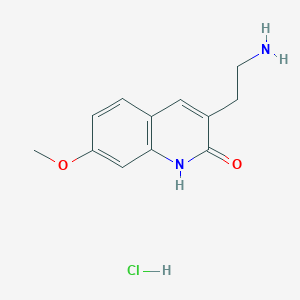
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one
Descripción general
Descripción
3-(4-Bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one is a synthetic organic compound with a molecular formula of C14H15BrO. It is a colorless solid that can be synthesized from the reaction of 4-bromobenzaldehyde, 2,5-dimethylbenzaldehyde, and piperidine in the presence of acetic acid. It has been studied for its potential applications in scientific research, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Occupational Exposure and Neurotoxicity
- Neurologic Illness Associated with Occupational Exposure : The study highlights the risks associated with occupational exposure to 1-Bromopropane (1-BP), a solvent used as a substitute for ozone-depleting compounds. This solvent, used in various industries, has raised concerns about neurotoxicity and health risks, potentially relevant for chemicals with similar properties or usage contexts (MMWR, 2008).
Environmental Contaminants and Health
- Environmental Phenols in Pregnant Women : The study assessed exposure to various phenols, including 2,4- and 2,5-dichlorophenol, in pregnant women. It emphasizes the prevalence of these chemicals in the environment and their potential implications for human health, which could be relevant for structurally similar compounds (Mortensen et al., 2014).
Chemical Exposure and Indoor Air Quality
- Brominated Flame Retardants and Other Polyhalogenated Compounds in Indoor Air : The study investigated the presence of various polyhalogenated compounds, including brominated flame retardants, in indoor air and dust samples. It provides insights into the environmental presence and human exposure to such compounds, which could be informative for related chemicals (Takigami et al., 2009).
Chemosensitivity Testing for Cancer Treatment
- Chemosensitivity Test for Advanced Colorectal Cancer : This research discusses the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay in evaluating appropriate cancer chemotherapy. The study's focus on drug sensitivity testing might offer methodological insights applicable in research involving complex organic compounds (Kabeshima et al., 2002).
Propiedades
IUPAC Name |
3-(4-bromophenyl)-1-(2,5-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-3-4-13(2)16(11-12)17(19)10-7-14-5-8-15(18)9-6-14/h3-6,8-9,11H,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJCPTBAPNFBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Aminobenzofuran-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B1522589.png)
![tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate](/img/structure/B1522591.png)



